

Application Notes and Protocols for Enhanced Efficacy Formulation of Clodinafop-propargyl

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Compound of Interest

Compound Name: *Clodinafop-propargyl*

Cat. No.: *B133425*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development and evaluation of advanced formulations of **Clodinafop-propargyl**, a selective post-emergence herbicide for the control of grassy weeds. The following sections detail the physicochemical properties of **Clodinafop-propargyl**, outline the composition of conventional and developmental formulations, and provide detailed protocols for their preparation and efficacy assessment.

Physicochemical Properties of Clodinafop-propargyl

A thorough understanding of the active ingredient's properties is fundamental for formulation development.

Property	Value	Reference
IUPAC Name	prop-2-ynyl (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)phenoxy]propionate	[1]
CAS Number	105512-06-9	[2]
Molecular Formula	C ₁₇ H ₁₃ ClFNO ₄	[2]
Molecular Weight	349.7 g/mol	[2]
Appearance	Colorless to light beige crystalline solid	[3]
Melting Point	48.2-57.1 °C	[4]
Solubility in Water	4.0 mg/L (25 °C)	[5]
Solubility in Organic Solvents (25°C)	Acetone: >500 g/L, Toluene: >500 g/L, Methanol: >180 g/L	[4]
Mechanism of Action	Inhibition of Acetyl-CoA carboxylase (ACCase)	[1][2]

Formulation Development: Data and Composition

The efficacy of **Clodinafop-propargyl** is highly dependent on its formulation. Below are examples of conventional and developmental formulations.

Table 2.1: Conventional Clodinafop-propargyl Formulations

Formulation Type	Component	Concentration (% w/w or g/L)	Function
15% Wettable Powder (WP)	Clodinafop-propargyl	15%	Active Ingredient
Cloquintocet-mexyl	3.75%	Safener	
Wetting and Dispersing Agent	1-15%	Facilitates suspension in water	
Filler (e.g., Kaolin)	to 100%	Inert carrier	
240 g/L Emulsifiable Concentrate (EC)	Clodinafop-propargyl	240 g/L	Active Ingredient
Cloquintocet-mexyl	60 g/L	Safener	
Emulsifier	1-8%	Enables formation of an emulsion in water	
Solvent (e.g., Liquid Hydrocarbons, N-Methyl-Pyrrolidone)	507 g/L + 100 g/L	Dissolves the active ingredient and other components	

Note: The specific adjuvants and inert ingredients in commercial formulations are often proprietary.

Table 2.2: Developmental Nano-formulations for Enhanced Efficacy

Formulation Type	Component	Example Concentration (%) w/w)	Function
Oil-in-Water (O/W) Nanoemulsion	Clodinafop-propargyl	1-5%	Active Ingredient
Oil Phase (e.g., Methylated Seed Oil)	10-20%	Carrier for the active ingredient	
Surfactant (e.g., Tween 80)	5-10%	Emulsifier, reduces surface tension	
Co-surfactant (e.g., Ethanol)	5-10%	Stabilizes the emulsion	
Water	to 100%	Continuous phase	
Chitosan-based Nanoparticles	Clodinafop-propargyl	1-5%	Active Ingredient
Chitosan	0.1-0.5%	Biodegradable polymer carrier	
Sodium Tripolyphosphate (STPP)	0.1-0.25%	Cross-linking agent	
Acetic Acid	1%	Solvent for Chitosan	
Water	to 100%	Continuous phase	

Experimental Protocols

Detailed methodologies for the preparation and evaluation of **Clodinafop-propargyl** formulations are provided below.

Preparation of an Oil-in-Water (O/W) Nanoemulsion

This protocol describes a high-energy emulsification method.

Materials:

- **Clodinafop-propargyl** (technical grade)
- Methylated Seed Oil (MSO)
- Tween 80 (Polysorbate 80)
- Ethanol
- Deionized water
- High-pressure homogenizer or ultrasonicator

Procedure:

- Oil Phase Preparation: Dissolve the desired amount of **Clodinafop-propargyl** in the MSO. Gently heat if necessary to ensure complete dissolution.
- Aqueous Phase Preparation: In a separate beaker, dissolve Tween 80 and ethanol in deionized water.
- Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 1000-2000 rpm) with a magnetic stirrer for 30 minutes to form a coarse pre-emulsion.
- Homogenization: Subject the pre-emulsion to high-pressure homogenization (e.g., 100 MPa for 5-10 cycles) or ultrasonication (e.g., 20 kHz for 10-15 minutes in an ice bath to prevent overheating).
- Characterization: Analyze the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Physical stability can be assessed by observing for any phase separation, creaming, or sedimentation after storage at different temperatures (e.g., 4°C, 25°C, 54°C).

Synthesis of Chitosan-based Clodinafop-propargyl Nanoparticles

This protocol utilizes the ionic gelation method.[\[6\]](#)

Materials:

- **Clodinafop-propargyl** (technical grade)
- Low molecular weight chitosan
- Sodium tripolyphosphate (STPP)
- Glacial acetic acid
- Deionized water
- Magnetic stirrer
- Centrifuge

Procedure:

- Chitosan Solution Preparation: Dissolve chitosan in a 1% aqueous solution of acetic acid with continuous stirring overnight to ensure complete dissolution.[6]
- **Clodinafop-propargyl** Loading: Disperse the desired amount of **Clodinafop-propargyl** in the chitosan solution and stir for 1-2 hours.
- STPP Solution Preparation: Dissolve STPP in deionized water.
- Nanoparticle Formation: Add the STPP solution dropwise to the chitosan-herbicide mixture under constant magnetic stirring. The formation of opalescent suspension indicates the formation of nanoparticles.[6]
- Separation and Purification: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove any unreacted reagents.
- Characterization: Analyze the synthesized nanoparticles for size, morphology (using SEM or TEM), and encapsulation efficiency.

Greenhouse Bioassay for Efficacy Evaluation

This protocol is designed to assess the herbicidal efficacy of different **Clodinafop-propargyl** formulations on a target weed species (e.g., *Avena fatua* or *Lolium rigidum*).[7][8]

Materials:

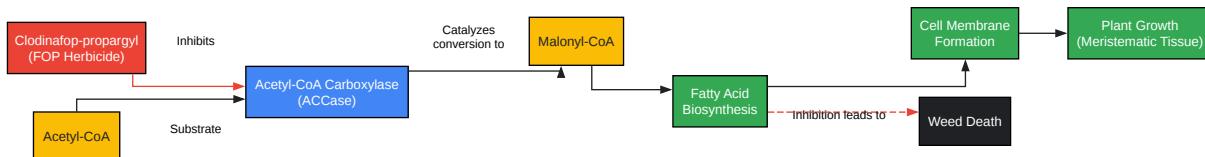
- Seeds of a susceptible weed species
- Pots filled with a suitable soil mix
- **Clodinafop-propargyl** formulations to be tested
- A susceptible (S) and, if available, a resistant (R) biotype of the target weed.[7]
- Laboratory spray chamber
- Greenhouse with controlled environmental conditions

Procedure:

- Plant Growth: Sow the weed seeds in pots and grow them in the greenhouse until they reach the 3-4 leaf stage.[7]
- Herbicide Application: Prepare a series of dilutions for each formulation. Apply the herbicides to the plants using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha). Include an untreated control for comparison.[7]
- Evaluation: At 14 and 28 days after treatment (DAT), visually assess the percentage of weed control (0% = no effect, 100% = complete kill).[7] Harvest the above-ground biomass and record the fresh and dry weights.
- Data Analysis: Calculate the dose required to cause 50% mortality (LD_{50}) and the dose required to reduce growth by 50% (GR_{50}) for each formulation by fitting the data to a log-logistic dose-response curve.[7]

Visualizations

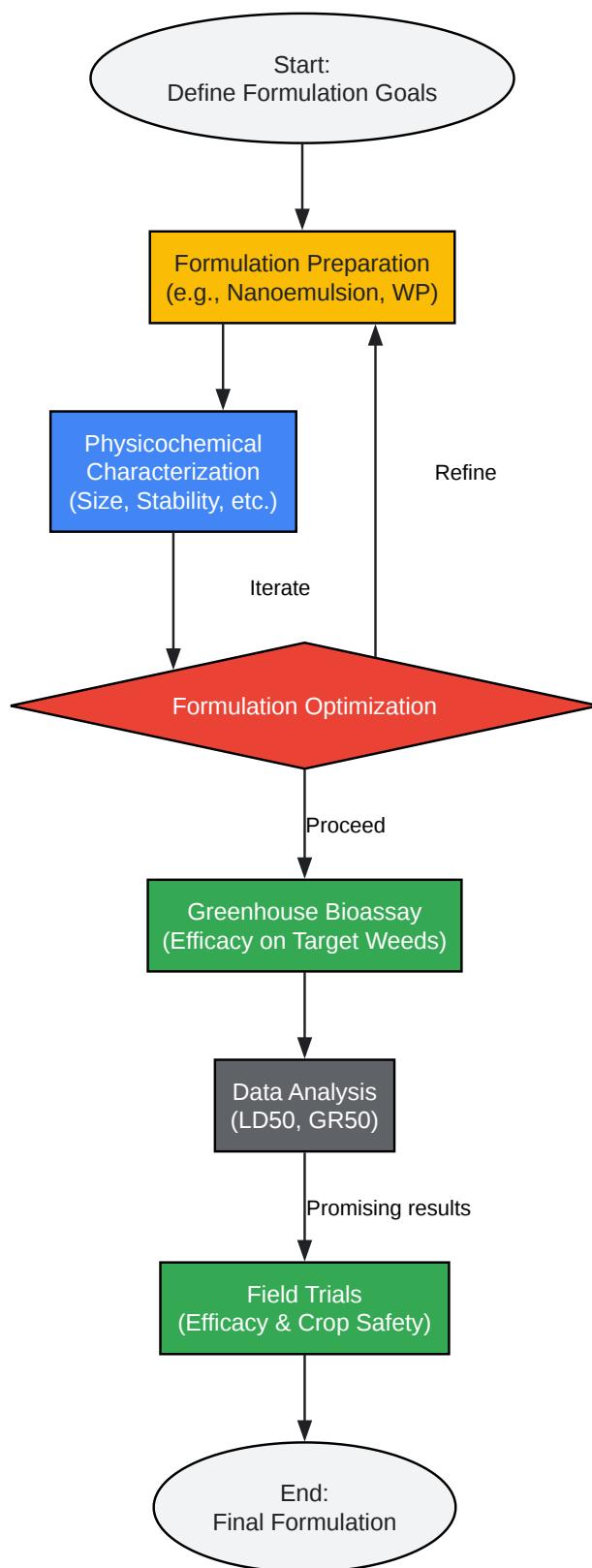
Signaling Pathway of Clodinafop-propargyl



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Caption: ACCase inhibition pathway of **Clodinafop-propargyl**.

Experimental Workflow for Formulation Development



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Caption: Workflow for developing and evaluating new herbicide formulations.

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